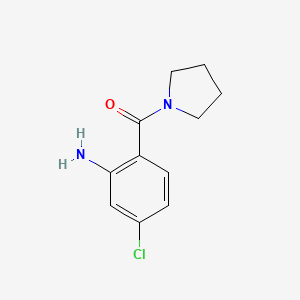
4,6-Dimethoxypicolinic acid
Übersicht
Beschreibung
4,6-Dimethoxypicolinic acid is a derivative of pyridine carboxylic acid, which is a class of compounds that have been extensively studied due to their various applications in chemistry and biology. The papers provided do not directly discuss 4,6-dimethoxypicolinic acid but offer insights into related compounds and their synthesis, properties, and crystal structures.
Synthesis Analysis
The synthesis of related pyridine derivatives is well-documented. For instance, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves a series of reactions including nitration, reduction, and cyclization . Another paper describes the synthesis of 4-halogenated 6-diethylcarbamoylpyridine-2-carboxylic acids, which are important synthons for creating aromatic chelating agents . These methods could potentially be adapted for the synthesis of 4,6-dimethoxypicolinic acid by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and diverse. The crystal structure of a related compound, 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, was determined using X-ray diffraction, revealing a monoclinic space group and specific crystallographic data . This suggests that similar techniques could be used to analyze the molecular structure of 4,6-dimethoxypicolinic acid.
Chemical Reactions Analysis
The chemical reactions involving pyridine carboxylic acids can lead to various products depending on the reaction conditions. For example, the chlorination and subsequent reactions of 6,7-dimethoxy-4-methylquinoline resulted in the formation of chloro-diamine-acetal and iminoquinone derivatives . These reactions highlight the reactivity of the pyridine ring and its substituents, which is relevant for understanding the chemical behavior of 4,6-dimethoxypicolinic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxylic acids can be influenced by their molecular structure. The self-association of pyridine-2,6-dicarboxylic acid in aqueous solution was studied using ultraviolet spectroscopy, revealing the formation of dimers and providing self-association constants . Additionally, polymorphism in pyridine-2,6-dicarboxylic acid was reported, showing competition between different molecular interactions . These studies provide a foundation for predicting the behavior of 4,6-dimethoxypicolinic acid in various environments.
Wissenschaftliche Forschungsanwendungen
Self-Association Studies
- Self-association of Pyridine Derivatives : Research by Peral and Gallego (2000) focused on the self-association of pyridine derivatives, specifically pyridine-2,6-dicarboxylic acid (dipicolinic acid), in various pH conditions. They utilized ultraviolet spectroscopy to study the self-association leading to dimer formation in aqueous solutions, which provides insights into the molecular interactions of similar compounds like 4,6-dimethoxypicolinic acid (Peral & Gallego, 2000).
Polymorphism in Pyridine Derivatives
- Investigation of Polymorphism : Grossel et al. (2006) explored the polymorphism in pyridine-2,6-dicarboxylic acid, including its solid-state architectures. This research can be relevant to understanding the polymorphic behavior of 4,6-dimethoxypicolinic acid and its various forms under different conditions (Grossel et al., 2006).
Synthesis and Green Chemistry Applications
- Facile and Green Synthesis of Derivatives : Guan et al. (2020) discussed a more economical and environmentally friendly process for synthesizing 4,6-dimethoxy-2-methylsulfonylpyrimidine, a chemical intermediate related to 4,6-dimethoxypicolinic acid. This work emphasizes the importance of sustainable methods in chemical synthesis (Guan et al., 2020).
Applications in Agriculture and Plant Growth
- Stimulation of Latex Flow in Plants : Abraham et al. (1972) studied the application of 4-amino—3,5,6-trichloropicolinic acid in stimulating latex flow in rubber plants. This research is significant for agricultural applications and understanding how similar compounds like 4,6-dimethoxypicolinic acid can influence plant physiology (Abraham et al., 1972).
Chemical Dehydration for Microscopy
- Chemical Dehydration in Electron Microscopy : Muller and Jacks (1975) employed acidified 2,2-dimethoxypropane for the chemical dehydration of biological tissues in electron microscopy. This technique, relevant for 4,6-dimethoxypicolinic acid, helps preserve the ultrastructural integrity of various tissues for microscopic examination (Muller & Jacks, 1975).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,6-dimethoxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-6(8(10)11)9-7(4-5)13-2/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOFPEDHFWODKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxypicolinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



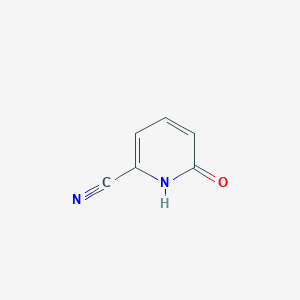
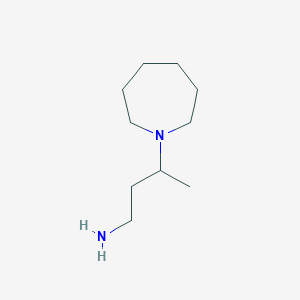

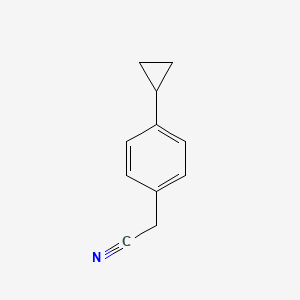
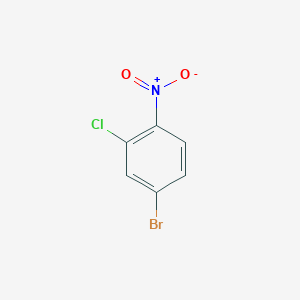
![2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3038741.png)

![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)
![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)
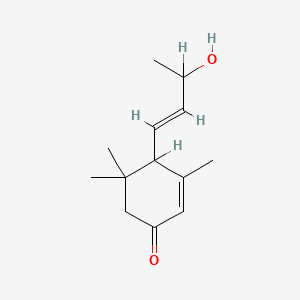

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-](/img/structure/B3038753.png)
![2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3038755.png)
